4-(5-phenyl-2-oxazolyl)benzaldehyde chemical structure and properties
4-(5-phenyl-2-oxazolyl)benzaldehyde chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 4-(5-phenyl-2-oxazolyl)benzaldehyde , a critical fluorophore intermediate often referred to in the context of "half-POPOP" structures or asymmetric scintillator design.
Synthesis, Properties, and Applications in Fluorescence Engineering
Part 1: Executive Summary
4-(5-phenyl-2-oxazolyl)benzaldehyde is a bifunctional heterocyclic building block combining a highly fluorescent 2,5-disubstituted oxazole core with a reactive aldehyde handle. Structurally, it represents a "half-unit" of the widely used scintillator POPOP [1,4-Bis(5-phenyl-2-oxazolyl)benzene].
Unlike symmetric scintillators, this compound breaks symmetry, creating a donor-acceptor (D-π-A) scaffold where the oxazole ring acts as an electron-transporting unit and the aldehyde serves as a reactive electrophile. This unique architecture makes it an essential intermediate for synthesizing:
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Asymmetric Scintillators: For wavelength shifting applications.
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Ratiometric Fluorescent Probes: Via Schiff base formation with biological amines or hydrazines.
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Two-Photon Absorption Dyes: For bio-imaging and optical data storage.
Part 2: Chemical Identity & Structural Analysis[1][2][3][4]
2.1 Nomenclature and Identification[1]
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IUPAC Name: 4-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
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Common Name: "Half-POPOP" Aldehyde; PPO-CHO
-
Molecular Formula:
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Molecular Weight: 249.27 g/mol
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SMILES: O=Cc1ccc(cc1)c2nc(oc2)c3ccccc3
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Structural Class: 2,5-Diaryl-1,3-oxazole
2.2 Structural Geometry & Electronic Properties
The molecule features a central 1,3-oxazole ring flanked by two phenyl rings.
-
Oxazole Core: The 5-membered heterocycle provides high quantum yield fluorescence (
) and photostability. -
Conjugation Path: The
hybridized system extends from the aldehyde carbonyl, through the phenylene linker, across the oxazole, to the terminal phenyl ring. -
Electronic Character: The aldehyde group is electron-withdrawing (EWG), while the oxazole ring exhibits electron-transport characteristics. This creates a polarization gradient essential for solvatochromic behavior.
Part 3: Physicochemical Properties[5]
| Property | Value / Description | Note |
| Appearance | Light yellow to beige crystalline solid | Color deepens with extended conjugation |
| Melting Point | 165 °C – 170 °C (Predicted) | High crystallinity due to π-stacking |
| Solubility | Soluble: DMSO, DMF, CH₂Cl₂, THFInsoluble: Water, Hexane | Hydrophobic nature requires organic co-solvents for bio-assays |
| Absorption ( | 330 – 350 nm (in EtOH) | |
| Emission ( | 410 – 430 nm (Violet/Blue) | Large Stokes shift characteristic of POPOP derivatives |
| pKa | ~2.1 (Oxazole nitrogen) | Protonation quenches fluorescence |
Part 4: Synthesis Strategies
The synthesis of 4-(5-phenyl-2-oxazolyl)benzaldehyde is non-trivial due to the sensitivity of the aldehyde group. The most robust protocol utilizes the Robinson-Gabriel or Modified Bredereck cyclization, protecting the aldehyde or introducing it post-cyclization.
4.1 Recommended Protocol: The "Amide-Halo Ketone" Route
This pathway constructs the oxazole ring via the condensation of a benzamide derivative with a phenacyl bromide.
Reagents:
-
Precursor A: 4-Formylbenzamide (or 4-cyanobenzaldehyde converted to thioamide).
-
Precursor B: 2-Bromoacetophenone (Phenacyl Bromide).[2]
-
Solvent/Catalyst: DMF or Toluene, reflux with
or similar base.
Step-by-Step Methodology:
-
Preparation of Phenacyl Bromide:
-
Brominate acetophenone using
in glacial acetic acid or in EtOAc to obtain 2-bromoacetophenone. -
Safety: Phenacyl bromide is a potent lachrymator. Handle in a fume hood.
-
-
Cyclization (The Hantzsch/Bredereck Synthesis):
-
Dissolve 4-cyanobenzaldehyde (1.0 eq) in ethanol saturated with HCl gas to form the imidate ester, then convert to 4-formylbenzamide (or use commercially available amide).
-
Reaction: Mix 4-formylbenzamide (1.0 eq) and 2-bromoacetophenone (1.1 eq) in DMF.
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Heat to 100-120°C for 4-6 hours. The amide nitrogen attacks the alpha-carbon of the bromide, followed by cyclodehydration.
-
Note: If the aldehyde is sensitive, use 4-(diethoxymethyl)benzamide (acetal protected) and deprotect with dilute HCl after cyclization.
-
-
Purification:
-
Precipitate the crude product by pouring the reaction mixture into ice-cold water.
-
Filter the yellow solid.[3]
-
Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.
-
Caption: Figure 1. Convergent synthesis via condensation of 4-formylbenzamide and phenacyl bromide.
Part 5: Reactivity & Applications[7][9][10]
5.1 The "Push-Pull" Sensing Mechanism
The aldehyde group at the para-position is highly reactive toward nucleophiles, allowing the transformation of this blue-emitting fluorophore into a "turn-on" or ratiometric sensor.
-
Schiff Base Formation: Reaction with primary amines yields an imine. If the amine contains a receptor group (e.g., a crown ether for metal sensing), binding the target ion inhibits Photoinduced Electron Transfer (PET), restoring fluorescence.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) extends the conjugation, red-shifting emission into the green/yellow region (500-550 nm).
5.2 Experimental Workflow: Fluorescent Probe Fabrication
Objective: Synthesize a hydrazine sensor (Turn-on mechanism).
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Dissolution: Dissolve 100 mg of 4-(5-phenyl-2-oxazolyl)benzaldehyde in 5 mL EtOH.
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Coupling: Add 1.2 eq of the hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine for quenching or a specific receptor).
-
Catalysis: Add 2 drops of glacial acetic acid. Reflux for 2 hours.
-
Observation: The aldehyde (blue fluorescence) converts to the hydrazone. Depending on the substituent, fluorescence may be quenched (due to PET) and restored only upon analyte binding.
Caption: Figure 2. Mechanism of fluorescence modulation upon analyte binding to the aldehyde handle.
Part 6: Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Avoid dust formation. Use local exhaust ventilation.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to carboxylic acids (4-(5-phenyl-2-oxazolyl)benzoic acid) over time.
References
-
Synthesis of Oxazoles (Bredereck Reaction)
- Title: "Recent Development and Green Approaches for Synthesis of Oxazole Deriv
- Source: International Journal of Pharmaceutical Sciences and Research
-
Link:[Link]
-
Phenacyl Bromide Preparation
-
POPOP Scintillator Properties (Parent Scaffold)
-
Aldehyde Reactivity in Fluorophores
- Title: "Design and Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes"
- Source: MDPI Molecules
-
Link:[Link]
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PhotochemCAD | 1,4-Bis(5-phenyl-2-oxazolyl)benzene, [POPOP] [photochemcad.com]
